tert-butyl 3-(aminomethyl)-3-ethoxyazetidine-1-carboxylate hydrochloride
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Overview
Description
tert-Butyl 3-(aminomethyl)-3-ethoxyazetidine-1-carboxylate hydrochloride: is a synthetic organic compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles known for their unique chemical properties and potential applications in medicinal chemistry. This compound, in particular, is characterized by the presence of a tert-butyl group, an aminomethyl group, and an ethoxy group attached to the azetidine ring, along with a carboxylate ester and a hydrochloride salt.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(aminomethyl)-3-ethoxyazetidine-1-carboxylate hydrochloride typically involves multiple steps:
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Formation of the Azetidine Ring: : The azetidine ring can be synthesized through cyclization reactions involving suitable precursors. One common method is the cyclization of β-amino alcohols or β-amino esters under acidic or basic conditions.
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Introduction of the tert-Butyl Group: : The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides or tert-butyl alcohol in the presence of a strong base like sodium hydride or potassium tert-butoxide.
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Aminomethylation: : The aminomethyl group can be introduced through reductive amination reactions, where an aldehyde or ketone is reacted with an amine in the presence of a reducing agent like sodium cyanoborohydride.
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Ethoxylation: : The ethoxy group can be introduced via nucleophilic substitution reactions using ethyl halides or ethyl tosylates.
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Formation of the Hydrochloride Salt: : The final hydrochloride salt is typically formed by treating the free base of the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would involve scaling up the above synthetic routes using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or nitriles under appropriate conditions.
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Reduction: : Reduction reactions can convert the carboxylate ester to the corresponding alcohol or the azetidine ring to a more saturated amine.
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Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the ethoxy group, where it can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alcohols or saturated amines.
Substitution: Formation of substituted azetidines with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 3-(aminomethyl)-3-ethoxyazetidine-1-carboxylate hydrochloride is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study the behavior of azetidine-containing molecules in biological systems. Its interactions with enzymes and receptors can provide insights into the role of azetidines in biological processes.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a pharmacophore. Its structural features may contribute to the development of new drugs targeting specific enzymes or receptors, particularly in the treatment of neurological disorders or infections.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and functional group compatibility make it suitable for the production of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of tert-butyl 3-(aminomethyl)-3-ethoxyazetidine-1-carboxylate hydrochloride depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The aminomethyl group can form hydrogen bonds or electrostatic interactions with target proteins, while the azetidine ring can provide steric hindrance or conformational constraints.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-(aminomethyl)piperidine-1-carboxylate hydrochloride
- tert-Butyl 3-(aminomethyl)-3-methoxyazetidine-1-carboxylate hydrochloride
- tert-Butyl 3-(aminomethyl)-3-ethoxyazetidine-1-carboxylate
Uniqueness
tert-Butyl 3-(aminomethyl)-3-ethoxyazetidine-1-carboxylate hydrochloride is unique due to the presence of both the ethoxy group and the azetidine ring. This combination provides distinct steric and electronic properties, which can influence its reactivity and interactions with biological targets. Compared to similar compounds, it may offer improved solubility, stability, or binding affinity, making it a valuable candidate for further research and development.
Properties
CAS No. |
2751611-39-7 |
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Molecular Formula |
C11H23ClN2O3 |
Molecular Weight |
266.8 |
Purity |
95 |
Origin of Product |
United States |
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